molecular formula C10H13FN4O2S B14210876 N-[4-(1-Azidopropyl)-2-fluorophenyl]methanesulfonamide CAS No. 824937-74-8

N-[4-(1-Azidopropyl)-2-fluorophenyl]methanesulfonamide

Cat. No.: B14210876
CAS No.: 824937-74-8
M. Wt: 272.30 g/mol
InChI Key: RSJGZNSZWDVLBQ-UHFFFAOYSA-N
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Description

N-[4-(1-Azidopropyl)-2-fluorophenyl]methanesulfonamide is a chemical compound with the molecular formula C10H13FN4O2S It is characterized by the presence of an azide group, a fluorine atom, and a methanesulfonamide group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(1-Azidopropyl)-2-fluorophenyl]methanesulfonamide typically involves the reaction of 4-(1-azidopropyl)-2-fluoroaniline with methanesulfonyl chloride. The reaction is carried out in the presence of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

4-(1-azidopropyl)-2-fluoroaniline+methanesulfonyl chlorideThis compound+HCl\text{4-(1-azidopropyl)-2-fluoroaniline} + \text{methanesulfonyl chloride} \rightarrow \text{this compound} + \text{HCl} 4-(1-azidopropyl)-2-fluoroaniline+methanesulfonyl chloride→this compound+HCl

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[4-(1-Azidopropyl)-2-fluorophenyl]methanesulfonamide can undergo various types of chemical reactions, including:

    Substitution Reactions: The azide group can participate in nucleophilic substitution reactions.

    Reduction Reactions: The azide group can be reduced to an amine group.

    Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the azide group.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

    Reduction Reactions: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or lithium aluminum hydride.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

Major Products Formed

    Substitution Reactions: Products include substituted derivatives where the azide group is replaced by another functional group.

    Reduction Reactions: The major product is the corresponding amine derivative.

    Oxidation Reactions: Products include oxidized derivatives of the azide group.

Scientific Research Applications

N-[4-(1-Azidopropyl)-2-fluorophenyl]methanesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological molecules and its effects on biological systems.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[4-(1-Azidopropyl)-2-fluorophenyl]methanesulfonamide involves its interaction with molecular targets such as enzymes or receptors. The azide group can participate in click chemistry reactions, forming stable triazole rings with alkynes. This property is exploited in various biochemical applications, including labeling and detection of biomolecules.

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluorobenzylsulfonamide
  • 1,1,1-Trifluoro-N-phenylmethanesulfonamide
  • N-(cyanomethyl)-1,1,1-trifluoro-N-phenylmethanesulfonamide

Uniqueness

N-[4-(1-Azidopropyl)-2-fluorophenyl]methanesulfonamide is unique due to the presence of both an azide group and a fluorine atom on the phenyl ring. This combination of functional groups imparts distinct chemical reactivity and potential for diverse applications in scientific research.

Properties

CAS No.

824937-74-8

Molecular Formula

C10H13FN4O2S

Molecular Weight

272.30 g/mol

IUPAC Name

N-[4-(1-azidopropyl)-2-fluorophenyl]methanesulfonamide

InChI

InChI=1S/C10H13FN4O2S/c1-3-9(13-15-12)7-4-5-10(8(11)6-7)14-18(2,16)17/h4-6,9,14H,3H2,1-2H3

InChI Key

RSJGZNSZWDVLBQ-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=CC(=C(C=C1)NS(=O)(=O)C)F)N=[N+]=[N-]

Origin of Product

United States

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